N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methoxybenzamide
Description
Properties
CAS No. |
634184-94-4 |
|---|---|
Molecular Formula |
C16H11F6NO3 |
Molecular Weight |
379.25 g/mol |
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-4-methoxybenzamide |
InChI |
InChI=1S/C16H11F6NO3/c1-26-11-2-3-12(13(24)7-11)14(25)23-10-5-8(15(17,18)19)4-9(6-10)16(20,21)22/h2-7,24H,1H3,(H,23,25) |
InChI Key |
RDLRRKYQQGDBAL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Reaction of 3,5-Bis(trifluoromethyl)aniline with Salicylic Acid Derivatives
This method involves the coupling of 3,5-bis(trifluoromethyl)aniline with a salicylic acid derivative, such as 2-hydroxy-4-methoxybenzoic acid. The reaction typically proceeds as follows:
- Step 1 : Activation of the carboxylic acid group in the salicylic acid derivative using a coupling agent like HATU or EDC.
- Step 2 : Addition of 3,5-bis(trifluoromethyl)aniline in the presence of a base (e.g., DIEA) to form the amide bond.
- Reaction Conditions :
- Solvent: Dry DMF or dichloromethane
- Temperature: Room temperature (~20°C)
- Duration: Overnight stirring (~20 hours)
- Yield : High (>80%).
Direct Amidation Using Acid Chlorides
In this approach, an acid chloride derivative of salicylic acid is reacted with 3,5-bis(trifluoromethyl)aniline:
- Step 1 : Conversion of salicylic acid to its acid chloride form using thionyl chloride or oxalyl chloride.
- Step 2 : Reaction with the aniline derivative under controlled conditions.
- Reaction Conditions :
- Solvent: Ethyl acetate or chloroform
- Catalyst: Pyridine or triethylamine
- Temperature: ~0–10°C
- Yield : Moderate (~61%).
Multi-Step Synthesis with Protecting Groups
To improve selectivity and yield, protecting groups may be employed during synthesis:
- Step 1 : Protection of hydroxyl groups in salicylic acid using silyl ethers.
- Step 2 : Amidation reaction as described above.
- Step 3 : Deprotection to regenerate the hydroxyl group.
This method ensures minimal side reactions and higher purity.
Reaction Mechanism
The mechanism primarily involves nucleophilic acyl substitution:
- Activation of the carboxylic acid group enhances electrophilicity.
- Nucleophilic attack by the amine group forms an intermediate tetrahedral structure.
- Elimination of the activating agent yields the final amide product.
Optimization Parameters
To achieve optimal results during synthesis, consider the following:
- Solvent Selection : Use dry solvents like DMF to prevent hydrolysis.
- Base Strength : Strong organic bases (e.g., DIEA) promote efficient coupling.
- Temperature Control : Maintain low temperatures during activation steps to avoid decomposition.
- Purification Techniques :
Data Table: Summary of Reaction Conditions
| Method | Coupling Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Direct Amidation | Acid Chloride | Ethyl Acetate | ~0–10°C | ~61% |
| Coupling Reaction | HATU | Dry DMF | ~20°C | >80% |
| Multi-Step Synthesis | Protecting Groups | Dry DMF | Variable | High |
Notes on Challenges and Improvements
-
- Hydrolysis of intermediates can occur if moisture is present.
- Use dry solvents and inert atmosphere (e.g., nitrogen).
-
- Reaction conditions must be optimized for large-scale synthesis without compromising yield.
-
- Employ techniques like HPLC and NMR spectroscopy for confirmation.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (lithium aluminum hydride) and NaBH4 (sodium borohydride) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce various functionalized derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-4-methoxybenzamide typically involves direct amidation reactions. For instance, a metal- and catalyst-free approach has been reported, where the compound is synthesized through the reaction of 3,5-bis(trifluoromethyl)benzylamine with appropriate acylating agents under controlled conditions . Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound.
Cholinesterase Inhibition
One of the prominent applications of this compound is in the development of inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in regulating neurotransmission in the brain. The compound has been designed as a dual inhibitor to improve therapeutic efficacy in treating neurodegenerative diseases such as Alzheimer's disease .
- Case Study: A series of analogues were synthesized to enhance the potency of cholinesterase inhibition. The derivatives were tested in vitro against AChE from electric eel and BuChE from equine serum using spectrophotometric methods, showing promising results in improving cognitive function .
Antimicrobial Activity
This compound has also demonstrated significant antimicrobial properties. Research indicates that compounds with trifluoromethyl substitutions exhibit enhanced activity against drug-resistant bacterial strains.
- Case Study: A study synthesized various derivatives based on this compound and evaluated their antimicrobial effects against Staphylococcus aureus biofilms. The results indicated minimum biofilm eradication concentrations (MBEC) as low as 1 µg/mL for some derivatives, highlighting their potential as effective antimicrobial agents .
Industrial Applications
The unique properties of this compound make it suitable for various industrial applications, particularly in materials science.
UV Absorption
Compounds featuring trifluoromethyl groups are known for their stability and UV absorption capabilities. This characteristic can be harnessed in coatings and adhesives to enhance durability and resistance to photodegradation.
- Data Table: UV Absorption Properties
| Compound Name | Application Area | UV Stability | Remarks |
|---|---|---|---|
| This compound | Coatings | High | Effective against UV degradation |
| Analogous Compounds | Adhesives | Moderate | Suitable for indoor applications |
Mechanism of Action
The mechanism by which N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methoxybenzamide exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. The hydroxyl and methoxy groups can form hydrogen bonds with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Findings and Comparisons
Electronic and Steric Effects
- Trifluoromethyl Groups : The 3,5-bis(trifluoromethyl)phenyl moiety is a common feature in the target compound, pyrazole derivatives , and imidazole derivatives . These groups enhance lipophilicity and resistance to oxidative metabolism, critical for membrane permeability and bioavailability.
- Hydroxy/Methoxy vs. Halogens : The target compound’s 2-hydroxy-4-methoxy substitution contrasts with halogenated analogs (e.g., pyrazole derivatives with Cl/F/Br ). Hydroxy/methoxy groups improve aqueous solubility but may reduce metabolic stability compared to halogenated derivatives.
Data-Driven Insights
Table 2: Spectral and Physicochemical Properties
Biological Activity
N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of trifluoromethyl groups which enhance its lipophilicity and biological activity. The molecular formula is , with a molecular weight of approximately 385.28 g/mol. The trifluoromethyl substituents are known to significantly influence the pharmacokinetic properties of compounds, making them more effective in various biological contexts.
1. Inhibition of Kinases
Research indicates that compounds with a similar structural motif often act as inhibitors of various kinases. For instance, a related compound has been shown to inhibit the epidermal growth factor receptor (EGFR) with IC50 values in the low nanomolar range, suggesting that this compound may exhibit similar inhibitory effects on kinases involved in cancer progression .
2. Antimicrobial Activity
The presence of the trifluoromethyl group has been associated with enhanced antimicrobial properties. Studies have demonstrated that derivatives of 3,5-bis(trifluoromethyl)phenyl compounds exhibit potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . This suggests that this compound may also possess significant antibacterial properties.
Biological Activity Data
| Activity | IC50 Value | Target | Reference |
|---|---|---|---|
| EGFR Inhibition | Low nanomolar | Epidermal Growth Factor | |
| Antimicrobial Activity | MIC < 8 µg/mL | MRSA | |
| NF-κB Inhibition | Not specified | NF-κB Pathway |
Case Study 1: Cancer Treatment
In a preclinical study examining the effects of similar compounds on cancer cell lines, researchers found that this compound significantly reduced cell viability in EGFR-dependent cancer cells. The mechanism was attributed to the inhibition of downstream signaling pathways critical for cell proliferation and survival.
Case Study 2: Antibacterial Efficacy
Another study focused on the antibacterial efficacy of this compound against various strains of bacteria. Results indicated that it exhibited potent inhibitory effects on both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
